Chloroquine-D10 Phosphate Salt

Description

Significance of Deuteration in Drug Discovery and Development Research

Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium (B1214612), has emerged as a significant strategy in drug discovery. nih.gov This seemingly subtle modification can have a profound impact on a drug's pharmacokinetic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic breakdown, a phenomenon known as the kinetic isotope effect. wikipedia.orgbioscientia.de This increased metabolic stability can lead to a longer drug half-life, potentially allowing for less frequent dosing. unibestpharm.com

Furthermore, deuteration can influence the metabolic pathways of a drug, sometimes redirecting metabolism away from the formation of toxic metabolites, thereby improving the drug's safety profile. researchgate.netnih.gov This "metabolic shunting" can lead to increased drug tolerability and bioavailability. researchgate.netnih.gov The first deuterated drug to receive FDA approval was deutetrabenazine in 2017, paving the way for further exploration into the therapeutic potential of deuterated compounds. nih.govnih.gov

Key Advantages of Deuteration in Drug Development:

Improved Metabolic Stability: Increased resistance to metabolic breakdown can lead to a longer half-life. unibestpharm.com

Reduced Formation of Toxic Metabolites: Altering metabolic pathways can enhance safety. nih.gov

Enhanced Bioavailability: Slower first-pass metabolism can result in higher concentrations of the active drug. researchgate.netnih.gov

Overview of Chloroquine (B1663885) Analogues and Their Research Utility

Chloroquine, a 4-aminoquinoline (B48711) derivative, and its analogues have a long history in medicine, initially developed for the treatment of malaria. nih.govoup.com Over the years, their therapeutic applications have expanded significantly. Chloroquine and its close analogue, hydroxychloroquine, are now recognized for their immunomodulatory and anti-inflammatory effects and are used in the management of autoimmune diseases such as rheumatoid arthritis and lupus erythematosus. nih.govnih.gov

The research utility of chloroquine analogues is vast and continues to grow. They have been investigated for their potential in treating a wide range of conditions, including various cancers and viral infections. nih.govbenthamscience.com The ability of these compounds to be readily synthesized and modified has made them valuable tools for researchers exploring new therapeutic avenues. researchgate.net The development of new analogues focuses on improving efficacy against resistant strains of diseases and reducing toxicity. researchgate.net

Rationale for Utilizing Chloroquine-D10 Phosphate (B84403) Salt in Advanced Research Methodologies

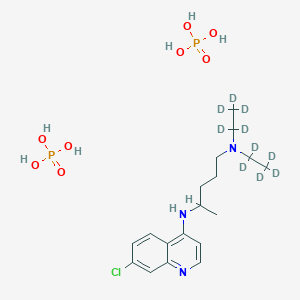

Chloroquine-D10 Phosphate Salt is a deuterated version of chloroquine phosphate where ten hydrogen atoms have been replaced by deuterium. nih.gov This isotopic labeling makes it an invaluable tool for a variety of advanced research methodologies, particularly in pharmacokinetic and metabolic studies.

The primary rationale for using this compound lies in its application as an internal standard in quantitative analysis using mass spectrometry. nih.goviris-biotech.de In these studies, a known amount of the deuterated compound is added to a biological sample. Because it is chemically identical to the non-deuterated chloroquine but has a different mass, it can be distinguished by the mass spectrometer. This allows for precise quantification of the parent drug and its metabolites, overcoming issues like ion suppression that can affect the accuracy of results. nih.gov

Structure

3D Structure of Parent

Properties

Molecular Formula |

C18H32ClN3O8P2 |

|---|---|

Molecular Weight |

525.9 g/mol |

IUPAC Name |

4-N-(7-chloroquinolin-4-yl)-1-N,1-N-bis(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine;phosphoric acid |

InChI |

InChI=1S/C18H26ClN3.2H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*(H3,1,2,3,4)/i1D3,2D3,4D2,5D2;; |

InChI Key |

QKICWELGRMTQCR-PFQYSXDYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])C([2H])([2H])[2H].OP(=O)(O)O.OP(=O)(O)O |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation for Chloroquine D10 Phosphate Salt

Chemical Synthesis Pathways for Chloroquine-D10 Phosphate (B84403) Salt

The complete synthesis involves the assembly of the deuterated side chain and its attachment to the quinoline (B57606) core, followed by conversion to the phosphate salt.

A plausible synthetic pathway for the Chloroquine-D10 free base involves:

Preparation of the Precursor Amine: Synthesis begins with a precursor that can be alkylated. A common route for standard chloroquine (B1663885) involves the condensation of 4,7-dichloroquinoline (B193633) with novaldiamine (N¹,N¹-diethyl-1,4-pentanediamine). mdpi.com For the D10 analog, a similar strategy would be employed, but the side chain must be constructed with the deuterium (B1214612) labels already in place.

N-Alkylation with Deuterated Reagent: A key step is the alkylation of a precursor amine with ethyl-d5 iodide. In a related synthesis of [²H₅]chloroquine, this alkylation was achieved using potassium carbonate (K₂CO₃) as a base in dry dimethylformamide (DMF) at room temperature, with the reaction proceeding over 8 hours. jocpr.com This provides a well-documented set of conditions that can be adapted for the D10 synthesis.

Formation of the Phosphate Salt: Once the Chloroquine-D10 free base is synthesized and purified, it is converted to the diphosphate (B83284) salt. This is typically accomplished by reacting the base with phosphoric acid in a suitable solvent such as ethanol. google.com The mixture is stirred, often with initial heating to ensure dissolution followed by cooling to induce crystallization of the salt. google.com

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | Precursor Amine, [²H₅] Ethyl Iodide | jocpr.com |

| Base | Potassium Carbonate (K₂CO₃) | jocpr.com |

| Solvent | Dry Dimethylformamide (DMF) | jocpr.com |

| Temperature | Room Temperature | jocpr.com |

| Reaction Time | 8 hours | jocpr.com |

Rigorous purification is essential to ensure both chemical and isotopic purity.

Chromatography: Following the synthesis of the free base, column chromatography on silica (B1680970) gel is a standard method for purification. jocpr.com This separates the desired product from unreacted starting materials and any side products.

Recrystallization: After the formation of the phosphate salt, recrystallization is a powerful technique to achieve high purity. google.com The crude salt is dissolved in a minimal amount of a hot solvent, such as ethanol, and then allowed to cool slowly. This process allows for the formation of a highly ordered crystal lattice, excluding impurities and resulting in a product with high chemical purity. google.com High-Performance Liquid Chromatography (HPLC) is often used to confirm the final chemical purity of the salt. jocpr.comgoogle.com

Analytical Verification of Deuterium Labeling and Isotopic Enrichment

Multiple analytical techniques are employed to confirm the successful incorporation of deuterium and to quantify the level of isotopic enrichment.

Mass Spectrometry (MS): This is the primary technique for verifying the mass increase due to deuterium incorporation. The mass spectrum of Chloroquine-D10 will show a molecular ion peak that is 10 mass units higher than that of unlabeled chloroquine. MS analysis is also used to determine the isotopic enrichment, which was found to be over 98% in a similar synthesis of deuterated chloroquine. jocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR is used to confirm the location of deuteration by observing the disappearance of proton signals at the labeled positions. For Chloroquine-D10, the signals corresponding to the ten protons of the two N-ethyl groups would be absent or significantly diminished. nih.gov

²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, providing definitive proof of their presence and location within the molecular structure. researchgate.net

Mass Spectrometry for Confirmation of Deuteration (e.g., LC-MS/MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone technique for confirming the successful isotopic labeling of molecules like Chloroquine-D10 Phosphate Salt. This method provides definitive evidence of deuteration by precisely measuring the mass-to-charge ratio (m/z) of the parent molecule and its fragments. The incorporation of ten deuterium atoms in place of hydrogen atoms results in a predictable mass increase of approximately 10 Daltons for the Chloroquine-D10 molecule compared to its unlabeled counterpart. nih.gov

In practice, the analysis involves comparing the mass spectra of the deuterated and non-deuterated compounds. A study on the synthesis of deuterated chloroquine and its metabolites confirmed over 98% deuterium enrichment using mass spectrometry. jocpr.comjocpr.com The high sensitivity and selectivity of LC-MS/MS are achieved through techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). nih.govnih.gov In an SRM experiment, the mass spectrometer is set to isolate a specific precursor ion (the intact molecule, Q1) and then detect only a specific fragment ion (a piece of the molecule after collision-induced dissociation, Q3). This Q1 -> Q3 transition is unique to the target analyte, minimizing interference from other compounds in the sample. nih.govresearchgate.net

For instance, established LC-MS/MS methods for chloroquine quantification often use deuterated analogs as internal standards. The SRM transitions for unlabeled chloroquine are well-documented, with a common transition being m/z 320.2 → 247.2. nih.govresearchgate.net For a deuterated version such as Chloroquine-D4, a different transition (m/z 324.3 → 146.3) is monitored to prevent mass interference. nih.gov This principle is extended for Chloroquine-D10, where the precursor ion would have an m/z value reflecting the addition of ten deuterium atoms.

The table below illustrates the typical SRM transitions used in LC-MS/MS analysis for chloroquine and its deuterated analogs, demonstrating how the mass shift confirms isotopic labeling.

Table 1: Representative LC-MS/MS Transitions for Chloroquine and Deuterated Analogs

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Reference |

|---|---|---|---|

| Chloroquine | 320.2 | 247.2 | nih.govresearchgate.net |

| Chloroquine-D4 | 324.3 | 251.2 | nih.gov |

| Chloroquine-D4 | 324.3 | 146.3 | nih.gov |

This table is interactive. You can sort and filter the data.

Advanced Analytical Methodologies and Applications of Chloroquine D10 Phosphate Salt

Mass Spectrometry-Based Quantification Techniques for Chloroquine (B1663885) and Metabolites

Mass spectrometry (MS) has become a cornerstone for the sensitive and selective analysis of drugs and their metabolites. nih.gov When coupled with liquid chromatography (LC), it provides a powerful platform for bioanalytical studies.

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

The development of LC-MS/MS assays has revolutionized the quantification of chloroquine and its primary metabolite, desethylchloroquine (B194037), in biological matrices. tandfonline.comnih.gov These methods offer high sensitivity and selectivity, allowing for the use of small sample volumes, which is particularly advantageous in clinical and pharmacokinetic research. nih.govtandfonline.com

Researchers have developed and validated robust LC-MS/MS methods for quantifying chloroquine and desethylchloroquine in human plasma, whole blood, and dried blood spots (DBS). tandfonline.comnih.govjmu.edu These assays typically involve a sample preparation step, such as protein precipitation or solid-phase extraction (SPE), followed by chromatographic separation and detection by tandem mass spectrometry. researchgate.netnih.gov The use of a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode ensures high specificity and sensitivity for detecting the target analytes. researchgate.nettandfonline.com For instance, one method achieved a lower limit of quantification (LLOQ) of 0.2 ng/mL for chloroquine and 0.4 ng/mL for desethylchloroquine in human plasma. researchgate.net The total run time for such analyses can be as short as a few minutes, facilitating high-throughput screening. nih.gov

The chromatographic separation is typically achieved on a C18 or a polar-modified reversed-phase column. researchgate.netnih.gov The mobile phase often consists of a mixture of an acidic buffer (e.g., formic acid or phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov

Table 1: Example of LC-MS/MS Parameters for Chloroquine and Desethylchloroquine Analysis

| Parameter | Condition |

| Chromatography | |

| Column | Synergi® 2.5µm polar RP (150 x 4.6 mm I.D.) |

| Mobile Phase | 0.3% formic acid in water / Acetonitrile (70/30, v/v) |

| Flow Rate | Not Specified |

| Injection Volume | Not Specified |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Ion Transitions (m/z) | Chloroquine: 320.01 → 247.01, 142.12 |

| Desethylchloroquine: 292.0 → 179.01, 114.10 | |

| LLOQ | Chloroquine: 0.2 ng/mL |

| Desethylchloroquine: 0.4 ng/mL | |

| Data sourced from a study on the determination of chloroquine and desethylchloroquine in human plasma. researchgate.net |

Role of Chloroquine-D10 Phosphate Salt as an Internal Standard in Bioanalytical Methods

In quantitative bioanalysis, an internal standard (IS) is crucial for correcting variations in sample preparation and instrument response. nih.gov A stable isotope-labeled (SIL) compound of the analyte is the ideal IS because its physicochemical properties are nearly identical to the analyte, ensuring similar behavior during extraction and ionization. nih.gov this compound, a deuterated analog of chloroquine, is frequently used as an internal standard in LC-MS/MS assays for the quantification of chloroquine. nih.govresearchgate.net

The use of a deuterated internal standard like Chloroquine-D4 or Chloroquine-D10 minimizes the variability and improves the accuracy and precision of the method. nih.govtandfonline.com For example, in one study, Chloroquine-D4 diphosphate (B83284) salt was used as the internal standard for the quantification of chloroquine in human blood samples. nih.gov The selection of specific mass transitions for the analyte and the internal standard is critical to avoid cross-talk and interference. tandfonline.comnih.gov

High-Resolution Mass Spectrometry for Metabolite Identification

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF), Quadrupole-TOF (Q-TOF), and Orbitrap systems, provides highly accurate mass measurements, which are invaluable for identifying unknown metabolites. ijpras.com The precise mass data allows for the determination of the elemental composition of metabolites, facilitating their structural elucidation. ijpras.com

In the context of chloroquine metabolism, HRMS can be employed to identify both expected and unexpected metabolites in various biological matrices. ijpras.comphenomenex.com By comparing the mass spectra of the parent drug and its metabolites, researchers can deduce the biotransformation pathways. ijpras.com This information is critical for a comprehensive understanding of the drug's disposition in the body.

Chromatographic Separations in Research (e.g., HPLC, GC)

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are widely used for the analysis of chloroquine in both pharmaceutical and biological samples. nih.govnih.gov Gas chromatography (GC) is also utilized, though less commonly. nih.gov

Method Development for Purity and Stability Assessment in Research Materials

HPLC methods are essential for assessing the purity of chloroquine in bulk drug substances and finished pharmaceutical products. sigmaaldrich.com These methods can separate chloroquine from its related compounds and degradation products. sigmaaldrich.comresearchgate.net Stability-indicating HPLC methods are specifically developed to quantify the decrease in the concentration of the active pharmaceutical ingredient (API) over time under various stress conditions, such as heat, light, acid, base, and oxidation. researchgate.netnih.gov

A typical HPLC method for purity and stability testing of chloroquine phosphate involves a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like methanol or acetonitrile. nih.govsigmaaldrich.com UV detection is commonly used, with monitoring at wavelengths where chloroquine exhibits strong absorbance, such as 222, 328, and 343 nm. nih.gov For instance, a stability-indicating HPLC method was developed that could separate chloroquine from its degradation products formed under alkaline and oxidative stress. nih.gov

Table 2: Example of HPLC Method Parameters for Purity Analysis of Chloroquine Phosphate

| Parameter | Condition |

| Column | Ascentis Express C18 (250 x 4.6 mm, 5 µM) |

| Mobile Phase | 1.4 g/L Dibasic sodium phosphate (pH 3.0) : 0.4% triethylamine (B128534) in methanol (30:70 v/v) |

| Elution | Isocratic |

| Detection | Diode Array Detector (DAD) |

| Run Time | 16 minutes |

| This method was shown to resolve Chloroquine Phosphate from several related compounds and impurities. sigmaaldrich.com |

Application in Complex Biological Research Matrices

Analyzing chloroquine and its metabolites in complex biological matrices like whole blood, plasma, serum, and urine presents significant analytical challenges due to the presence of numerous endogenous components. nih.govpulsus.com HPLC methods coupled with various detectors are frequently employed for this purpose. nih.govresearchgate.net While UV detection is common, fluorescence detection can offer higher sensitivity. tandfonline.com

Sample preparation is a critical step to remove interfering substances and concentrate the analytes. tandfonline.com Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used. researchgate.netnih.gov The choice of the extraction method depends on the nature of the biological matrix and the required sensitivity of the assay. nih.gov For example, different extraction techniques were optimized for whole blood, plasma, and dried blood spots to ensure high recovery and minimal matrix effects in an LC-MS/MS method. nih.gov The recovery of chloroquine has been reported to be around 86.5% in plasma, 71% in red blood cells, and 87% in urine using a specific HPLC method. nih.gov

Spectroscopic Characterization in Research Contexts (e.g., UV-Vis, Fluorescence)

In research settings, the spectroscopic properties of chloroquine and its deuterated analogues like this compound are fundamental for their quantification and characterization. Chloroquine phosphate exhibits distinct absorption maxima in the ultraviolet (UV) spectrum. Specifically, when dissolved in a 0.01 N hydrochloric acid solution, it shows three UV maxima at 222 nm, 328 nm, and 343 nm. nih.gov The absorption spectrum is primarily due to the aromatic ring system within the molecule. researchgate.net At a pH of 7.4, the absorption spectrum of a 1 mM chloroquine solution displays characteristic peaks between 210 and 380 nm. researchgate.net For analytical purposes, detection is often performed at 343 nm. researchgate.net

In fluorescence spectroscopy, chloroquine phosphate demonstrates significant emission when appropriately excited. In a phosphate buffer at pH 7.9, excitation at 370 nm results in a strong emission at 400 nm. nih.gov Similarly, another study reports excitation and emission maxima at approximately 320 nm and 400 nm, respectively. researchgate.net The fluorescence intensity of chloroquine phosphate can be enhanced in the presence of surfactants like sodium dodecyl sulfate (B86663) (SDS). researchgate.net For instance, in a basic medium of pH 10 with 0.4 M SDS, the fluorescence intensity is significantly increased. researchgate.net Studies on chloroquine diphosphate in distilled water, when excited at 300 nm, show a fluorescence emission in the range of 330–400 nm, with a maximum emission noted at 357 ± 20 nm. nih.gov This intrinsic fluorescence provides a sensitive means for its detection in various matrices. researchgate.netnih.gov

Derivatization is a technique employed to enhance the sensitivity and selectivity of spectrophotometric analysis of chloroquine. nih.gov This involves reacting chloroquine with other molecules, known as chromogenic agents, to form a new compound with improved light-absorbing properties. nih.goviosrjournals.org For example, chloroquine can be derivatized with electron acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and iodine. nih.gov Another approach involves the formation of ion-pairs with inorganic complexes, such as molybdenum(V)-thiocyanate, which can then be measured by UV spectrophotometry at 467 nm. nih.gov

Validation of Analytical Methods for Research and Preclinical Studies

The validation of analytical methods is a critical process in research and preclinical studies to ensure the reliability and accuracy of experimental data. nih.govnih.gov This process involves a thorough evaluation of several key parameters to demonstrate that the method is suitable for its intended purpose. researchgate.netresearchgate.net For this compound, which serves as an internal standard in many analytical assays, the validation of the method used for its detection alongside the primary analyte is paramount. nih.gov

Assessment of Selectivity, Sensitivity, and Linearity in Research Settings

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as impurities, degradation products, or matrix components. nih.govsigmaaldrich.comwalshmedicalmedia.com In the context of this compound, which is often used as an internal standard, selectivity is crucial to ensure that its signal is not affected by the parent compound (chloroquine) or its metabolites. nih.gov High-performance liquid chromatography (HPLC) methods have demonstrated good resolution and selectivity for chloroquine and its related compounds, achieving baseline separation from potential impurities. sigmaaldrich.com Similarly, spectrophotometric methods have been shown to be selective, with no detectable interference from co-formulated substances. walshmedicalmedia.com

Sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. iosrjournals.orgwalshmedicalmedia.com For chloroquine analysis, various methods have demonstrated high sensitivity. For example, spectrophotometric methods using ion-pair formation have achieved LODs as low as 0.15 µg/mL and LOQs of 0.46 µg/mL. walshmedicalmedia.com HPLC methods coupled with mass spectrometry (LC-MS/MS) offer even greater sensitivity, which is essential for pharmacokinetic studies where drug concentrations in biological fluids can be very low. nih.gov

Linearity refers to the ability of a method to produce test results that are directly proportional to the concentration of the analyte within a given range. researchgate.netiosrjournals.orgresearchgate.net A linear relationship is typically established by analyzing a series of standards of known concentrations and is often evaluated by the correlation coefficient (r or r²) of the calibration curve. researchgate.net For chloroquine analysis, UV spectrophotometric methods have shown linearity in ranges such as 7.2 to 19.2 µg/mL and 30 to 360 µg/mL. researchgate.netresearchgate.net HPLC methods have also demonstrated linearity over specific concentration ranges, for instance, from 30 to 150 µg/mL. researchgate.net

Table 1: Summary of Linearity Data for Chloroquine Analytical Methods

| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r) | Reference |

|---|---|---|---|

| UV Spectrophotometry | 7.2 - 19.2 | Not specified | researchgate.net |

| HPLC | 30 - 360 | Not specified | researchgate.net |

| HPLC | 30 - 150 | 0.9963 | researchgate.net |

| Spectrophotometry | 1 - 20 | Not specified | walshmedicalmedia.com |

| Spectrophotometry | 0.5 - 12 | Not specified | walshmedicalmedia.com |

Evaluation of Accuracy, Precision, and Robustness for Research Purposes

Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations (e.g., spiked samples) and calculating the percent recovery. nih.govwalshmedicalmedia.com For chloroquine analytical methods, accuracy has been demonstrated through recovery studies in various matrices. For instance, spike recovery results for an electrochemical sensor in human blood serum, urine, and tablet samples were in the range of 99.03–100.41%. nih.gov Spectrophotometric methods have also shown high accuracy, with recovery ratios greater than 95%. nih.gov

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is typically evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). walshmedicalmedia.com For chloroquine analysis, methods have demonstrated good precision with low RSD values. For example, a spectrophotometric method reported intra-day and inter-day RSD values of ≤1.56% and ≤1.83%, respectively. walshmedicalmedia.com An HPLC method showed a coefficient of variation lower than 7% for reproducibility. nih.gov

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. researchgate.netresearchgate.net For an HPLC method, this could involve varying the mobile phase composition, pH, or flow rate. sigmaaldrich.com For a spectrophotometric method, variations in detection wavelength or diluent pH might be tested. researchgate.net Analytical methods for chloroquine have been shown to be robust, indicating their suitability for routine use in research and preclinical settings. researchgate.netresearchgate.net

Table 2: Summary of Accuracy and Precision Data for Chloroquine Analytical Methods

| Analytical Method | Accuracy (% Recovery) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Reference |

|---|---|---|---|---|

| Electrochemical Sensor | 99.03 - 100.41 | Not specified | Not specified | nih.gov |

| Spectrophotometry | >95% | Not specified | Not specified | nih.gov |

| Spectrophotometry | Not specified | ≤1.56 | ≤1.83 | walshmedicalmedia.com |

| HPLC | Not specified | <7% (as CV) | Not specified | nih.gov |

Mechanistic Investigations Employing Chloroquine D10 Phosphate Salt in Cellular and Molecular Models

Elucidation of Intracellular Accumulation and Distribution in Research Cell Lines

The lipophilic and weakly basic nature of chloroquine (B1663885) facilitates its passage across cellular membranes and dictates its subsequent accumulation within cells. Research has shown that chloroquine passively diffuses into the cell and concentrates in acidic organelles, most notably lysosomes, endosomes, and Golgi vesicles. drugbank.com This accumulation is a result of ion trapping; once inside the acidic environment of these organelles, the chloroquine molecule becomes protonated, which prevents it from passing back across the organelle's membrane. drugbank.com

This characteristic accumulation has been observed in various research models. In studies involving the human hepatocarcinoma cell line, HepG2, treatment with chloroquine led to significant intracellular effects linked to its presence. nih.gov Beyond cancer cell lines, the compound is known to concentrate in the liver, a factor that is considered in studies involving hepatic diseases. nih.gov In the context of its antimalarial activity, chloroquine has been shown to concentrate in the acidic food vacuole of the Plasmodium parasite. drugbank.comnih.gov The accumulation within these specific cellular compartments is central to many of its observed biological effects. For instance, research on HepG2 cells demonstrated that blocking autophagy with chloroquine leads to an accumulation of intracellular lipids, suggesting an impairment of lipid degradation processes within the lysosomes where it accumulates. nih.gov

Molecular Interactions and Binding Dynamics Studies

The molecular interactions of chloroquine are multifaceted, involving direct binding to nucleic acids and influencing the microenvironment of cellular organelles.

Chloroquine is well-documented to interact directly with double-stranded DNA (dsDNA). nih.govnsf.gov The primary mode of this interaction is intercalation, where the planar aromatic ring system of the chloroquine molecule inserts itself between the base pairs of the DNA double helix. nih.govnsf.gov This physical insertion causes structural changes to the DNA, such as increasing its viscosity and rigidity. nih.govnsf.gov

Quantitative studies using techniques like optical tweezers, atomic force microscopy, and isothermal titration calorimetry have provided detailed insights into this binding. The interaction is characterized by a dissociation constant (KD) in the micromolar range, indicating a moderate binding affinity. This intercalation is also entropically driven. nih.govnsf.govnsf.gov The binding event leads to a measurable increase in the contour length of the DNA molecule. nih.govnsf.gov It has also been noted that this interaction can inhibit the function of certain enzymes that act upon DNA. nih.gov

Table 1: In Vitro DNA Binding Parameters for Chloroquine

| Parameter | Value | Method |

|---|---|---|

| Binding Mode | Intercalation | Optical Tweezers, AFM, DNA Melting |

| Dissociation Constant (KD) | ~200 µM | Isothermal Titration Calorimetry |

| DNA Lengthening per Ligand | ~0.29 nm | Optical Tweezers |

| Thermodynamic Driver | Entropically Driven | Isothermal Titration Calorimetry |

Data derived from studies on chloroquine-dsDNA interactions. nih.govnsf.gov

A key molecular effect of chloroquine accumulation in acidic organelles is the modulation of their internal pH. drugbank.comnih.gov As a weak base, chloroquine sequesters protons within lysosomes and endosomes, leading to an increase in the luminal pH, a process often referred to as lysosomal alkalinization. drugbank.comnih.gov This disruption of the normal acidic environment is fundamental to many of its downstream effects, including the inhibition of pH-dependent lysosomal enzymes.

However, studies comparing its effects to other lysosomotropic agents like Bafilomycin A1 have introduced important nuances. While both compounds inhibit the final stages of autophagy, chloroquine does not appear to abolish lysosomal acidity as completely as Bafilomycin A1, which is a direct inhibitor of the vacuolar-type H+-ATPase. nih.govnih.gov This suggests that chloroquine raises the lysosomal pH sufficiently to disrupt enzymatic processes and autophagosome-lysosome fusion without necessarily leading to full neutralization of the organelle. nih.govnih.gov

Autophagy Inhibition Studies in Cellular Research

Chloroquine is widely utilized in cellular research as a late-stage inhibitor of autophagy, a catabolic process where cells degrade and recycle their own components. nih.govnih.gov

Autophagic flux is the complete process of autophagy, from the formation of the autophagosome to its fusion with the lysosome and the degradation of its contents. Chloroquine inhibits this flux primarily by impairing the fusion of autophagosomes with lysosomes. nih.govnih.govresearchgate.netau.dk This is a different mechanism from inhibitors like Bafilomycin A1, which primarily block the degradative capacity of the lysosome by inhibiting its acidification. nih.gov

The inhibition of autophagic flux by chloroquine is quantitatively assessed by monitoring the accumulation of specific autophagy-related proteins. When the flux is blocked, proteins that are normally degraded, such as sequestosome 1 (p62/SQSTM1) and microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), accumulate within the cell. Researchers utilize techniques like Western blotting and immunofluorescence to measure the increased levels of these marker proteins. For example, studies in HCT116 colon cancer cells and HepG2 liver cancer cells have shown that treatment with chloroquine leads to a significant increase in both p62 and LC3-II levels, providing quantitative evidence of autophagic flux inhibition. nih.govresearchgate.net Furthermore, advanced assays using tandem fluorescent-tagged LC3 (e.g., mRFP-EGFP-LC3) can visually confirm the block in autophagosome maturation and fusion. nih.gov

Table 2: Research Findings on Chloroquine-Mediated Autophagy Inhibition

| Cell Line | Method of Assessment | Key Finding |

|---|---|---|

| HCT116 | Western Blot, Immunofluorescence | Increased levels of p62 and LC3-II, indicating inhibition of their degradation. researchgate.net |

| HepG2 | Western Blot, mRFP-EGFP-LC3 Assay | Accumulation of LC3B-II, upregulation of p62, and blockage of autophagic flux. nih.gov |

| U2OS | Electron Microscopy | Impaired fusion of autophagosomes with lysosomes. researchgate.net |

These findings demonstrate the consistent role of chloroquine in blocking the late stages of the autophagy pathway across different cellular models.

Exploration of Specific Protein and Enzyme Interactions

Beyond its general effects on organelles and nucleic acids, chloroquine interacts with a range of specific proteins and enzymes, influencing their activity and function.

In its role as an antimalarial, a primary target is heme polymerase in Plasmodium species, which it inhibits to prevent the detoxification of heme, leading to parasite death. drugbank.com

In human cells, chloroquine and its metabolites are known to interact with the cytochrome P450 (CYP) family of enzymes. It is a substrate and an inhibitor of CYP2D6 and is also metabolized by CYP2C8 and CYP3A4 . drugbank.comnih.gov This inhibitory action on CYP2D6 indicates a potential for interactions with other drugs metabolized by this enzyme. nih.gov

Further studies have revealed interactions with various drug transporters. Chloroquine can inhibit the organic anion transporter OATP1A2 and interacts with the multidrug resistance protein MRP1 . nih.gov It has also been shown to inhibit the terminal glycosylation of the angiotensin-converting enzyme 2 (ACE2) receptor. drugbank.com In HepG2 cells, chloroquine treatment has been associated with a decrease in the expression of the S6 kinase 1 (S6K1) protein, which is involved in cell proliferation. nih.gov The compound is also known to bind to plasma proteins, including albumin and P-glycoprotein . nih.gov

Table 3: Summary of Known Protein and Enzyme Interactions of Chloroquine

| Protein/Enzyme | Type of Interaction | Biological Context |

|---|---|---|

| Heme Polymerase | Inhibition | Antimalarial Activity in Plasmodium |

| Cytochrome P450 2D6 (CYP2D6) | Inhibition, Substrate | Drug Metabolism |

| Cytochrome P450 2C8/3A4 | Substrate | Drug Metabolism |

| OATP1A2 | Inhibition | Drug Transport |

| ACE2 | Inhibition of Glycosylation | Viral Entry Receptor Modification |

| S6 Ribosomal Protein Kinase 1 (S6K1) | Decreased Expression | Cell Proliferation Signaling |

| Albumin / P-glycoprotein | Binding | Plasma Protein Binding |

This table highlights the diverse molecular targets of chloroquine, contributing to its broad range of biological effects. drugbank.comnih.govnih.gov

Heme Polymerase Inhibition Mechanisms in Research Models

Chloroquine's primary mechanism of action against malaria parasites is the inhibition of heme polymerase. Inside the parasite's digestive vacuole, the detoxification of heme, a toxic byproduct of hemoglobin digestion, is a critical survival pathway. This process involves the polymerization of heme into an inert crystalline structure known as hemozoin.

Chloroquine, a weak base, is thought to accumulate in the acidic digestive vacuole of the parasite. Here, it is believed to interfere with hemozoin formation by capping the growing crystal face, preventing further polymerization. The resulting buildup of free heme is highly toxic to the parasite, leading to oxidative stress and cell death. While studies have extensively detailed this mechanism using chloroquine, specific research employing Chloroquine-D10 Phosphate (B84403) Salt to further elucidate this process is not currently documented. The use of a deuterated form could potentially be valuable in metabolic stability or advanced spectroscopic studies to track the molecule's interaction with heme, but such studies have not been published.

Effects on Anion Exchanger 1 (AE1) Functionality in Red Blood Cells (RBCs)

Anion Exchanger 1 (AE1), also known as Band 3, is a crucial protein in the membrane of red blood cells, responsible for the electroneutral exchange of chloride and bicarbonate ions. This function is vital for carbon dioxide transport in the blood and for maintaining the structural integrity of the erythrocyte.

While the interaction of various compounds with AE1 has been a subject of research, there is no specific literature detailing the effects of Chloroquine-D10 Phosphate Salt on its functionality. General studies on chloroquine suggest potential interactions with red blood cell membranes, but a direct and detailed investigation into its impact on the specific transport functions of AE1 is not a prominent area of research. Deuterated forms of molecules are sometimes used in transport studies to distinguish the compound from endogenous molecules, but no such application for this compound in relation to AE1 has been reported.

Impact on Protein Tyrosine Phosphatase 1B (PTP-1B) Activity

Protein Tyrosine Phosphatase 1B (PTP-1B) is an enzyme that plays a significant role in downregulating insulin (B600854) and leptin signaling pathways. Its inhibition has been explored as a potential therapeutic strategy for type 2 diabetes and obesity.

There is no available research that investigates the impact of this compound on PTP-1B activity. The scientific literature does not indicate that chloroquine or its derivatives are significant inhibitors or modulators of PTP-1B. Research in the field of PTP-1B inhibitors is extensive but does not include studies specifically focused on this deuterated compound.

Metabolic Profiling and Isotope Tracing Studies with Chloroquine D10 Phosphate Salt in Preclinical Research

Identification and Characterization of Chloroquine (B1663885) Metabolites in Preclinical Species

Desethylchloroquine (B194037) and Bisdesethylchloroquine Research

Chloroquine is primarily metabolized in humans and various preclinical species through N-dealkylation to form desethylchloroquine (DCQ) and subsequently bisdesethylchloroquine (BDCQ). drugbank.com Both of these metabolites retain some pharmacological activity. jocpr.commazums.ac.ir Research has shown that following administration, these N-dealkylated metabolites, along with the parent drug, can be identified in biological matrices like urine and plasma. nih.gov The formation of these metabolites is a critical aspect of chloroquine's disposition and has been a key focus of metabolic studies.

Application of Chloroquine-D10 Phosphate (B84403) Salt for Metabolite Quantification

The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalytical techniques, particularly for liquid chromatography-mass spectrometry (LC-MS/MS). Chloroquine-D10 Phosphate Salt, a deuterated analog of chloroquine, serves as an ideal internal standard for the quantification of chloroquine and its metabolites. jocpr.comnih.gov By introducing a known quantity of the labeled standard into a biological sample, any variations during sample preparation and analysis can be accurately corrected for, leading to highly sensitive and selective quantification of the unlabeled analytes. nih.govnih.gov

This isotopic dilution method ensures that the labeled standard behaves almost identically to the unlabeled drug and its metabolites throughout the extraction and chromatographic process. sigmaaldrich.comyoutube.com The mass difference between the deuterated and non-deuterated compounds allows for their distinct detection by the mass spectrometer, enabling precise measurement of metabolite concentrations in various biological matrices. nih.govacanthusresearch.com For instance, LC-MS/MS methods have been developed to quantify chloroquine and desethylchloroquine in plasma, whole blood, and dried blood spots, utilizing stable isotope-labeled internal standards to achieve high sensitivity and throughput. nih.gov

Elucidation of Metabolic Pathways via Isotope Tracing

Isotope tracing studies using compounds like this compound are powerful tools for mapping the metabolic fate of a drug. By following the "labeled" atoms through various biochemical reactions, researchers can definitively trace the transformation of the parent drug into its various metabolites. nih.govnih.gov This approach provides unambiguous evidence for specific metabolic pathways and can help to identify previously unknown metabolites.

The synthesis of stable isotope-labeled chloroquine and its metabolites, including those with 13C and 15N isotopes, has been a significant advancement in this area. nih.govresearchgate.netosti.govosti.gov These labeled compounds act as tracers, allowing for detailed investigation of the N-dealkylation pathway and other potential biotransformation routes in preclinical models.

In Vitro Metabolic Stability and Enzyme Kinetics Research

In vitro assays are essential for predicting a drug's metabolic clearance and potential for drug-drug interactions. These studies often utilize liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.

Role of Cytochrome P450 Enzymes (e.g., CYP2C8, CYP2D6) in Chloroquine Metabolism in Research Models

The metabolism of chloroquine is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified several isoforms involved in the N-desethylation of chloroquine to form desethylchloroquine. nih.gov

Key CYP Enzymes in Chloroquine Metabolism:

| Enzyme | Role in Chloroquine Metabolism | Key Findings |

| CYP2C8 | Major enzyme responsible for N-deethylation. drugbank.com | Exhibits low-affinity/high-capacity kinetics. nih.gov Its activity is significantly correlated with desethylchloroquine formation. drugbank.com |

| CYP3A4/5 | Major enzyme responsible for N-deethylation. drugbank.com | Also a low-affinity/high-capacity system. nih.gov Its activity is also highly correlated with desethylchloroquine formation. drugbank.com |

| CYP2D6 | Contributes to N-desethylation. nih.gov | Characterized as a high-affinity/low-capacity system. nih.gov Chloroquine can also inhibit CYP2D6 activity. nih.govnih.gov |

| CYP1A2 | Shows significant activity in forming desethylchloroquine in vitro. drugbank.comnih.gov | --- |

| CYP2C19 | Shows significant activity in forming desethylchloroquine in vitro. drugbank.comnih.gov | --- |

Genetic variations (polymorphisms) in these CYP enzymes can lead to differences in metabolic rates among individuals, potentially affecting drug efficacy and safety. mazums.ac.irscielo.brasm.org For instance, polymorphisms in CYP2C8 have been studied in relation to the metabolism of other antimalarial drugs. scielo.brresearchgate.net

Microsomal and Hepatocyte Incubation Studies

Incubation of this compound with liver microsomes and hepatocytes from various preclinical species (such as mouse, rat, dog, and monkey) and humans is a standard method to assess its metabolic stability. nih.govnih.govresearchgate.net These in vitro systems allow researchers to determine the rate of metabolism and identify the resulting metabolites in a controlled environment. nih.govresearchgate.netnih.gov

In these studies, the disappearance of the parent compound and the appearance of its metabolites are monitored over time. nih.gov The data generated from these incubations, such as intrinsic clearance values, can be used to predict the in vivo hepatic clearance of the drug. nih.govnih.gov The use of deuterated chloroquine in these assays helps in the precise analysis of metabolic turnover by distinguishing the parent compound from its metabolites using mass spectrometry.

Preclinical Pharmacokinetic and Pharmacodynamic Modeling Using Chloroquine D10 Phosphate Salt

Application as a Quantitative Internal Standard in Preclinical Pharmacokinetic Studies

In quantitative bioanalysis, especially using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is essential for achieving accurate and reproducible results. Chloroquine-D10 phosphate (B84403) salt is an ideal internal standard for the quantification of chloroquine (B1663885) in biological matrices such as plasma, whole blood, and tissue homogenates. nih.govnih.gov Because its chemical structure and physicochemical properties are nearly identical to the unlabeled chloroquine, it behaves similarly during sample extraction, cleanup, and chromatographic separation.

However, due to the mass difference imparted by the ten deuterium (B1214612) atoms, the mass spectrometer can easily distinguish it from the parent drug. nih.gov A known amount of Chloroquine-D10 phosphate salt is added to every sample, including calibration standards, quality controls, and the unknown study samples, at the beginning of the analytical process. chromatographyonline.com Any loss of analyte during sample processing or any fluctuation in the mass spectrometer's signal will affect both the analyte (chloroquine) and the internal standard (Chloroquine-D10) proportionally.

By calculating the ratio of the analyte's response to the internal standard's response, these variations are normalized, a process that significantly improves the precision, accuracy, and robustness of the assay. researchgate.net This use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis and is crucial for generating the high-quality concentration data needed for reliable pharmacokinetic parameter estimation. nih.govnih.gov

Pharmacokinetic Parameter Estimation in Animal Models

The precise data generated using Chloroquine-D10 as an internal standard underpins the accurate estimation of key pharmacokinetic parameters in preclinical animal models.

Understanding the journey of a drug through the body—its absorption, distribution, and excretion (ADE)—is a fundamental goal of preclinical research. Studies in animal models, such as rats, are conducted to create this profile. After administering chloroquine, biological samples are collected over time and analyzed to determine the drug's concentration.

The accuracy of this concentration data, made possible by methods using a deuterated internal standard, is paramount. Distribution studies reveal the extent to which a drug penetrates different tissues. For example, a study using radiolabeled ¹⁴C-chloroquine in rats demonstrated its extensive uptake into tissues, with particularly high and prolonged retention in melanin-containing tissues like the uveal tract of the eye. nih.gov While this study used a radiolabel, the principle of tracking the drug's location is the same, and modern non-radioactive studies would rely on LC-MS/MS with an internal standard like Chloroquine-D10 for quantification.

Excretion analysis, which measures the amount of drug eliminated in urine and feces, helps identify the primary routes of clearance from the body. In one rat study, approximately 70% of the administered chloroquine dose was recovered in urine and feces within 144 hours. nih.gov

Table 1: Tissue Distribution of Chloroquine-Related Radioactivity in Pigmented Rats (24 hours post-dose)

This table shows the concentration of ¹⁴C-chloroquine equivalents in various tissues 24 hours after a single oral dose of 20 mg/kg in pigmented rats. The data illustrates the extensive distribution of chloroquine, a key component of an ADE profile. The accurate quantification needed for such studies is now typically achieved using LC-MS/MS with a deuterated internal standard.

| Tissue | Concentration (µg equiv/g) |

|---|---|

| Uveal Tract | 144.17 |

| Lung | 27.57 |

| Spleen | 24.33 |

| Kidney | 22.25 |

| Liver | 16.89 |

| Adrenal Gland | 15.70 |

| Skin (pigmented) | 6.67 |

| Whole Blood | 2.53 |

| Brain | 1.83 |

| Serum | 0.66 |

Data sourced from J Pharm Pharmacol, 2003. nih.gov

Clearance (CL) and bioavailability (F) are critical pharmacokinetic parameters that describe a drug's elimination rate and the fraction of the dose that reaches systemic circulation, respectively. These values are calculated from the plasma concentration-time profiles established during preclinical studies.

The use of Chloroquine-D10 as an internal standard ensures that the concentration-time curves are accurately defined, which is essential for the reliable calculation of the area under the curve (AUC)—a key component in determining both clearance and bioavailability. nih.gov Preclinical studies in mice have characterized these parameters for chloroquine, showing differences between healthy and malaria-infected subjects, which highlights the importance of disease state on pharmacokinetics. nih.govnih.gov For instance, in malaria-infected mice, the clearance of chloroquine was lower and its elimination half-life was longer compared to healthy mice. nih.gov

Table 2: Key Pharmacokinetic Parameters of Chloroquine in Healthy vs. Malaria-Infected Mice

This table compares pharmacokinetic parameters of chloroquine following a single intraperitoneal dose in healthy and P. berghei-infected mice. The precise measurement of these parameters relies on robust bioanalytical methods, for which a deuterated internal standard like Chloroquine-D10 is essential.

| Parameter | Healthy Mice | Malaria-Infected Mice |

|---|---|---|

| Elimination Half-life (t½) | 46.6 h | 99.3 h |

| Clearance (CL/F) | 9.9 L/h/kg | 7.9 L/h/kg |

| Volume of Distribution (V/F) | 667 L/kg | 1,122 L/kg |

Data sourced from Antimicrob Agents Chemother, 2011. nih.govnih.gov

Pharmacodynamic Biomarker Quantification in Preclinical Research

Pharmacodynamics involves studying what a drug does to the body, often by measuring a biomarker—a biological molecule that indicates a pharmacological response. nuvisan.com Establishing a clear relationship between the drug's concentration (PK) and its effect (PD) is a cornerstone of drug development.

The accuracy of the PK data is critical for building these PK/PD models. By providing reliable chloroquine concentration data, the use of Chloroquine-D10 as an internal standard allows researchers to confidently correlate drug exposure with changes in pharmacodynamic biomarkers. In preclinical malaria research, a key pharmacodynamic biomarker is the reduction in parasitemia (the percentage of infected red blood cells). nih.govnih.gov Studies in murine malaria models have shown a dose-related reduction in parasitemia following chloroquine administration. nih.govresearchgate.net By accurately measuring chloroquine levels at various time points, researchers can model the concentration required to achieve a certain level of parasite killing, thereby defining the drug's potency and efficacy in a living system. nih.gov This PK/PD link is vital for translating preclinical findings and predicting efficacious dosing regimens in humans.

Drug Drug Interaction Ddi Studies and Transporter Research Utilizing Chloroquine D10 Phosphate Salt

In Vitro DDI Studies Employing Chloroquine-D10 as a Research Tool

In vitro studies are fundamental in predicting the DDI potential of a drug candidate. Chloroquine-D10 Phosphate (B84403) Salt is utilized in these assays to explore its impact on major drug-metabolizing enzymes and drug transporters.

Cytochrome P450 Inhibition and Induction Assays

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for drug metabolism. Inhibition or induction of these enzymes can lead to significant changes in drug concentrations and potential toxicity.

Inhibition Assays: Chloroquine (B1663885) has been identified as an inhibitor of CYP2D6. nih.govnih.gov In vitro studies using human liver microsomes have demonstrated that chloroquine can significantly decrease the activity of this enzyme. nih.govnih.gov This inhibition is competitive and stereoselective, with the (S)-(+)-enantiomer of chloroquine exhibiting a stronger inhibitory effect than the R-(-)-enantiomer. researchgate.net The inhibitory constant (Ki) values for chloroquine in human liver microsomes are approximately 13-15 μM, which is close to the Michaelis-Menten constant (Km) of chloroquine N-desethylation in recombinant CYP2D6 (19.5 μM), indicating a notable affinity for the CYP2D6 binding site. researchgate.net

While a potent inhibitor of CYP2D6, chloroquine shows little to no inhibitory effect on other major CYP isoforms, including CYP1A2, CYP2C9, and CYP3A4. nih.govresearchgate.net Studies using specific probe substrates for these enzymes have confirmed the selective nature of chloroquine's inhibitory action. nih.govnih.gov

Induction Assays: The potential for a compound to induce the expression of CYP enzymes is another critical aspect of DDI studies. sigmaaldrich.com Chloroquine has been shown to be both an inhibitor and an inducer of the transporter MRP1. nih.govnih.gov However, detailed studies focusing specifically on the induction potential of Chloroquine-D10 Phosphate Salt on various CYP isoforms are less prevalent in the available literature. Standard assays utilize cell lines like HepaRG™ to assess the ability of a test compound to increase the production of key CYP enzymes such as CYP1A2, CYP2B6, and CYP3A4. sigmaaldrich.com

Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by Chloroquine

| CYP Isoform | Finding | Reference |

| CYP2D6 | Significant competitive inhibition observed. | nih.govnih.govnih.gov |

| CYP1A2 | No significant inhibition detected. | nih.govresearchgate.netnih.gov |

| CYP2C9 | No significant inhibition detected. | nih.govresearchgate.net |

| CYP3A4 | No significant inhibition detected. | nih.govresearchgate.net |

Transporter Interaction Studies (e.g., P-glycoprotein, Organic Anion Transporting Polypeptides)

Drug transporters play a crucial role in the absorption, distribution, and elimination of drugs. Chloroquine interacts with several of these transporters, which can be a source of DDIs.

P-glycoprotein (P-gp): Chloroquine is recognized as a weak substrate and an inhibitor of P-glycoprotein (P-gp), an efflux transporter that limits the absorption of many drugs. researchgate.netnih.gov In Caco-2 cell models, which are used to predict intestinal drug absorption, chloroquine has been shown to inhibit the P-gp-mediated transport of other substrates. nih.gov This suggests that co-administration of chloroquine with P-gp substrates could lead to increased bioavailability of those drugs. semanticscholar.orgresearchgate.net

Organic Anion Transporting Polypeptides (OATPs): Chloroquine and its derivatives have been identified as novel inhibitors of Organic Anion Transporting Polypeptide 1A2 (OATP1A2). nih.gov This transporter is involved in the uptake of various drugs and endogenous compounds. nih.gov Inhibition of OATP1A2 by chloroquine could potentially lead to DDIs with other OATP1A2 substrates. nih.govnih.gov Furthermore, recent studies have shown that chloroquine can upregulate the expression and activity of Organic Anion Transporter 3 (OAT3) by acting as a proteasome inhibitor. bohrium.comdntb.gov.ua This can enhance the elimination of OAT3 substrates. bohrium.comdntb.gov.ua

Table 2: Interaction of Chloroquine with Drug Transporters

| Transporter | Interaction | Implication | Reference |

| P-glycoprotein (P-gp) | Weak substrate and inhibitor | Potential for increased bioavailability of co-administered P-gp substrates. | researchgate.netnih.govnih.gov |

| OATP1A2 | Inhibitor | Potential for DDIs with other OATP1A2 substrates. | nih.gov |

| OAT3 | Upregulates expression and activity | Enhanced elimination of OAT3 substrates. | bohrium.comdntb.gov.ua |

| MRP1 | Inhibitor and inducer | Complex interactions affecting substrate transport. | nih.govnih.gov |

| MATE1 | Substrate and inhibitor | Potential for altered renal and hepatic clearance. | nih.gov |

Quantitative Assessment of Drug Interaction Mechanisms in Research Models

The use of this compound in research models allows for the quantitative determination of key pharmacokinetic parameters that describe drug interactions.

In vitro models, such as human liver microsomes and recombinant enzyme systems, are employed to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of chloroquine against specific CYP enzymes. evotec.com For instance, the Ki value for CYP2D6 inhibition by chloroquine has been established, providing a quantitative measure of its inhibitory potency. researchgate.net

Cell-based assays, like those using Caco-2 cells, are used to quantify the extent of P-gp inhibition by measuring the change in the transport of a known P-gp substrate in the presence of chloroquine. nih.gov Similarly, cells overexpressing specific OATP isoforms are utilized to quantify the inhibitory effect of chloroquine on these transporters. nih.gov These quantitative data are crucial for developing physiologically based pharmacokinetic (PBPK) models to predict the clinical significance of observed DDIs.

The ability of chloroquine to intercalate into double-stranded DNA has also been quantitatively assessed, with a dissociation constant (KD) of approximately 200 µM. nih.gov While this interaction is more directly related to its mechanism of action and toxicity, it highlights the multifaceted nature of chloroquine's interactions at a molecular level.

Emerging Research Applications and Future Directions for Chloroquine D10 Phosphate Salt

Application in Structure-Activity Relationship (SAR) Studies of Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov Modifications to a lead compound, like chloroquine (B1663885), and the subsequent assessment of these changes on its efficacy and other properties help in designing more effective and safer drugs. nih.govnih.govnih.gov

In SAR studies of chloroquine analogues, Chloroquine-D10 can serve as a valuable tool for:

Investigating Metabolic Stability: By comparing the metabolic profile of Chloroquine-D10 with its non-deuterated counterpart and other analogues with different side-chain modifications, researchers can pinpoint the sites of metabolic breakdown. This information is crucial for designing new analogues with improved pharmacokinetic profiles.

Elucidating Mechanisms of Action: SAR studies on "reversed chloroquine" (RCQ) molecules, which combine a chloroquine-like moiety with a resistance-reversing component, have shown that modifications to the linker and headgroup can overcome drug resistance. nih.govnih.gov Incorporating deuteration into such novel analogues could further refine their properties.

Probing Drug-Target Interactions: While deuteration does not significantly alter the electronic properties of the molecule, the subtle changes in vibrational frequencies could be used in sophisticated spectroscopic studies to probe the interactions between the drug and its biological targets, such as heme or DNA. selleckchem.com

A typical SAR study might involve synthesizing a series of analogues with systematic modifications, as shown in the table below, and then evaluating their biological activity.

| Analogue | Modification from Chloroquine | Observed Effect on Activity |

| Hydroxychloroquine | Addition of a hydroxyl group on one of the N-ethyl groups | Reduced toxicity compared to chloroquine |

| Reversed Chloroquine (RCQ) | Addition of a resistance reversal-like moiety | Can overcome chloroquine resistance in certain malaria strains nih.govnih.gov |

| Chloroquine-D10 | Deuteration of the N,N-diethyl side chain | Potential for increased metabolic stability |

Integration with Systems Biology Approaches and Omics Technologies in Research

Systems biology aims to understand the complex interactions within biological systems by integrating data from various "omics" platforms, such as genomics, proteomics, and metabolomics. nih.gov These approaches provide a holistic view of how a drug affects an organism, moving beyond a single target to a network-level understanding.

Chloroquine-D10 Phosphate (B84403) Salt is particularly valuable in the context of metabolomics and proteomics, which often rely on mass spectrometry (MS) for the large-scale quantification of metabolites and proteins. In these analyses, a stable isotope-labeled internal standard is essential for accurate and precise quantification. nih.gov

The role of Chloroquine-D10 in omics research includes:

Quantitative Metabolomics: When studying the metabolic effects of chloroquine, Chloroquine-D10 can be added to biological samples as an internal standard. nih.gov Because it is chemically identical to chloroquine but has a different mass, it can be distinguished by the mass spectrometer. This allows for the precise quantification of chloroquine and its metabolites, correcting for variations in sample preparation and instrument response. nih.gov

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Accurate quantification of drug and metabolite levels over time is crucial for developing PK/PD models. By enabling precise measurements, Chloroquine-D10 can help create more robust models that describe the relationship between drug concentration and its biological effect.

Fluxomics: In studies of metabolic flux, stable isotopes are used to trace the flow of atoms through metabolic pathways. While Chloroquine-D10 itself is not a primary metabolic substrate, its use as an internal standard ensures the accurate measurement of other labeled metabolites, thereby supporting the integrity of the entire flux analysis.

A systems biology study investigating chloroquine's effect on a particular cell type might generate the following datasets:

| Omics Platform | Data Generated | Role of Chloroquine-D10 |

| Transcriptomics (RNA-Seq) | Changes in gene expression upon chloroquine treatment | Indirect; provides context for metabolic changes |

| Proteomics (LC-MS/MS) | Changes in protein abundance | Can be used as an internal standard for quantifying specific protein adducts if applicable |

| Metabolomics (LC-MS/MS) | Changes in the levels of endogenous metabolites and quantification of chloroquine and its metabolites | Serves as an ideal internal standard for accurate quantification nih.gov |

The integration of these datasets can reveal the broader cellular response to chloroquine treatment, and the accurate quantitative data provided by the use of Chloroquine-D10 is foundational to this integrated analysis. nih.gov

Development of Novel Research Methodologies Leveraging Deuteration Benefits

The unique properties of deuterated compounds are driving the development of new research methodologies, particularly in analytical chemistry and drug metabolism studies.

The primary benefit of using Chloroquine-D10 in methodological development is as a superior internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) assays. nih.gov An ideal internal standard should have nearly identical chemical and physical properties to the analyte it is meant to quantify. nih.gov Chloroquine-D10 fits this requirement perfectly as it co-elutes with chloroquine during chromatography and experiences similar ionization efficiency in the mass spectrometer, thus correcting for matrix effects and other sources of analytical variability. nih.gov

Recent methodological developments leveraging deuterated standards include:

High-Throughput Bioanalysis: The development of sensitive and robust LC-MS/MS methods allows for the rapid quantification of chloroquine and its metabolites from small sample volumes, such as dried blood spots. nih.gov These methods are essential for large-scale clinical and preclinical studies.

Matrix Effect Compensation: In complex biological matrices like blood or plasma, other molecules can interfere with the ionization of the analyte, a phenomenon known as the matrix effect. Because Chloroquine-D10 is affected by the matrix in the same way as chloroquine, its inclusion allows for accurate correction of this effect.

Metabolite Identification: While Chloroquine-D10 itself has a modified metabolic profile, it can be used in studies designed to identify novel metabolites of chloroquine. The known mass shift of the deuterated fragments can help in distinguishing drug-related metabolites from endogenous compounds in the complex spectra generated by high-resolution mass spectrometry.

Computational Modeling and Simulation Informed by Deuterated Analog Research

Computational modeling and simulation are increasingly used in drug discovery and development to predict the properties of molecules and to understand their interactions with biological systems. nih.gov Research involving deuterated analogs like Chloroquine-D10 can provide valuable experimental data to inform and validate these computational models.

One powerful technique that bridges experimental and computational approaches is hydrogen-deuterium exchange mass spectrometry (HDX-MS). While not directly a use of Chloroquine-D10, the principle of using deuterium (B1214612) to probe molecular structure and dynamics is the same. HDX-MS measures the rate at which backbone amide hydrogens in a protein exchange with deuterium in the solvent. This exchange rate is sensitive to the protein's conformation and solvent accessibility. By comparing the HDX rates of a protein in the presence and absence of a drug, researchers can map the drug's binding site and allosteric effects.

Data from studies on deuterated analogs can inform computational models in several ways:

Refining Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time. Experimental data on the metabolic stability of Chloroquine-D10 can be used to calibrate the force fields used in MD simulations, leading to more accurate predictions of drug metabolism.

Validating Docking Poses: Molecular docking programs predict how a ligand binds to a protein receptor. HDX-MS data can be used to guide and validate the predicted binding modes from docking simulations.

Building QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structure of compounds with their biological activity. The metabolic stability data from Chloroquine-D10 can be a descriptor in these models to improve their predictive power for new analogues.

The synergy between experimental data from deuterated compounds and computational modeling accelerates the drug design cycle by providing a more detailed and validated understanding of drug action at the molecular level.

Q & A

Basic Research Questions

Q. What are the validated methods for quantifying Chloroquine-D10 Phosphate Salt in pharmaceutical formulations?

- Methodology :

- Spectrophotometric Analysis : Prepare a standard solution of USP Chloroquine Phosphate RS in dilute HCl (1:1000) and measure absorbance at 343 nm. Calculate concentration using the formula:

,

where = standard concentration (mg/mL), = sample absorbance, = standard absorbance .

-

HPLC Assay : Use a mobile phase of monobasic potassium phosphate buffer (pH 2.5) and methanol (78:22). Validate retention time consistency between sample and standard chromatograms .

- Data Table :

| Method | Wavelength/Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| UV-Vis | 343 nm | Dilute HCl | Absorbance | |

| HPLC | C18 column | Phosphate buffer:methanol (78:22) | UV detector |

Q. How should this compound be handled and stored to maintain stability?

- Guidelines :

- Store in airtight containers at room temperature (RT), protected from light and moisture.

- Avoid exposure to acidic/basic conditions unless required for dissolution (e.g., dilute HCl for spectroscopic analysis) .

- Critical Parameters :

- pH of 10% solution should remain 3.8–4.3; deviations indicate degradation .

- Monitor loss on drying (<2.0%) and heavy metal content (<20 ppm) during storage .

Q. What are the key steps for synthesizing this compound from its free base?

- Procedure :

React Chloroquine free base with phosphoric acid in a 1:2 molar ratio.

Crystallize the product using ethanol or methanol as a solvent.

Validate purity via melting point (~195°C) and NMR spectroscopy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in assay results between UV-Vis and HPLC methods?

- Troubleshooting :

- Sample Preparation : Ensure complete dissolution in dilute HCl (1:1000) for UV-Vis. For HPLC, verify filtration (0.45 µm membrane) to remove particulates .

- Interference Check : Test for excipients (e.g., binders in tablets) that may absorb at 343 nm or co-elute in HPLC .

- Statistical Validation : Use Bland-Altman analysis to compare methods; discrepancies >5% require re-evaluation of calibration curves .

Q. What experimental design considerations are critical for studying Chloroquine-D10 stability under varying pH conditions?

- Design Framework :

- Controlled Variables : Temperature (25°C vs. 40°C), pH range (2–10), and exposure time (0–72 hrs).

- Analytical Endpoints : Quantify degradation products via HPLC-MS and monitor pH-dependent solubility changes .

- Replication : Perform triplicate trials to account for batch-to-batch variability .

Q. How can researchers optimize protocols for detecting trace impurities in Chloroquine-D10 batches?

- Advanced Techniques :

- LC-MS/MS : Use a gradient elution with 0.1% formic acid in water/acetonitrile to separate impurities.

- Limit of Detection (LOD) : Establish via signal-to-noise ratio >3:1 for impurities like desethyl-chloroquine .

Q. What strategies mitigate errors in salt classification during qualitative analysis of Chloroquine-D10 derivatives?

- Methodological Refinements :

- Litmus Test Refinement : Use pH strips with 0.5-unit precision instead of litmus paper for acidic/basic salt differentiation .

- Cross-Validation : Compare observed pH (e.g., 4.0 for Chloroquine-D10) with theoretical values calculated from of parent acid/base .

Q. How do isotopic labeling (D10) and phosphate salt formation impact Chloroquine’s pharmacokinetic studies?

- Research Approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.